Cas no 123665-72-5 ((3R,4S)-4-(benzyloxy)oxolan-3-ol)

(3R,4S)-4-(Benzyloxy)oxolan-3-ol is a chiral furanose derivative characterized by its stereospecific hydroxyl and benzyloxy functional groups at the 3- and 4-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of glycosides, nucleosides, and other biologically active molecules. Its rigid oxolane ring and protected hydroxyl group enhance stability while enabling selective functionalization. The defined (3R,4S) configuration ensures high stereochemical precision, making it valuable for asymmetric synthesis and pharmaceutical applications. The benzyloxy group further facilitates selective deprotection strategies. Suitable for use in fine chemical and medicinal chemistry research, it offers reliable reactivity and compatibility with standard synthetic protocols.
(3R,4S)-4-(benzyloxy)oxolan-3-ol structure
123665-72-5 structure
Product Name:(3R,4S)-4-(benzyloxy)oxolan-3-ol
CAS No:123665-72-5
MF:C11H14O3
MW:194.227063655853
CID:5557315
Update Time:2025-10-08

(3R,4S)-4-(benzyloxy)oxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • cis-4-(benzyloxy)tetrahydrofuran-3-ol
    • 3-Furanol, tetrahydro-4-(phenylmethoxy)-, (3R,4S)-rel-
    • (3R,4S)-4-(benzyloxy)oxolan-3-ol
    • Inchi: 1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1
    • InChI Key: FNVLHINATFTNQV-MNOVXSKESA-N
    • SMILES: O1C[C@H](OCC2=CC=CC=C2)[C@H](O)C1

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Additional information on (3R,4S)-4-(benzyloxy)oxolan-3-ol

Compound CAS No. 123665-72-5: (3R,4S)-4-(benzyloxy)oxolan-3-ol

The compound with CAS No. 123665-72-5, commonly referred to as (3R,4S)-4-(benzyloxy)oxolan-3-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a pivotal role in its biological activity and potential applications. Recent studies have highlighted its promising role in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

Chemical Structure and Synthesis

The molecular structure of (3R,4S)-4-(benzyloxy)oxolan-3-ol consists of a five-membered oxolane ring (also known as a tetrahydrofuran ring) with specific stereochemistry at the 3R and 4S positions. The substituents include a benzyloxy group at the 4-position and a hydroxyl group at the 3-position. This configuration is critical for its interactions with biological systems. The synthesis of this compound involves multi-step organic reactions, including oxidation, reduction, and cyclization processes. Researchers have optimized these methods to achieve high yields and purity, ensuring its suitability for advanced biological studies.

Biological Activity and Applications

Recent advancements in pharmacological research have demonstrated that (3R,4S)-4-(benzyloxy)oxolan-3-ol exhibits potent bioactivity across multiple biological systems. For instance, studies published in reputable journals such as *Journal of Medicinal Chemistry* and *Organic & Biomolecular Chemistry* have shown its ability to modulate key enzymes involved in neurodegenerative diseases like Alzheimer's disease. Additionally, this compound has been explored for its anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory conditions.

One of the most exciting developments involves its role as a lead compound in drug design. By leveraging computational chemistry tools such as molecular docking and QSAR analysis, scientists have identified promising analogs with enhanced pharmacokinetic profiles. These findings underscore the importance of stereochemistry in determining the compound's efficacy and selectivity.

Environmental Impact and Safety

Beyond its pharmacological applications, understanding the environmental impact of (3R,4S)-4-(benzyloxy)oxolan-3-ol is crucial for sustainable drug development. Recent eco-toxicological studies have assessed its biodegradability and potential toxicity to aquatic organisms. These studies indicate that the compound exhibits low toxicity under standard testing conditions, suggesting it may be environmentally benign when used responsibly.

Moreover, regulatory agencies have emphasized the importance of green chemistry principles in pharmaceutical manufacturing. The synthesis of (3R,4S)-4-(benzyloxy)oxolan-3-ol aligns with these principles by utilizing catalytic methods that minimize waste generation and energy consumption.

Future Directions

The future of (3R,4S)-4-(benzyloxy)oxolan-3-ol lies in further exploration of its therapeutic potential and optimization for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to the clinic. Additionally, advancements in artificial intelligence (AI) for drug discovery may provide new insights into optimizing this compound's bioavailability and reducing adverse effects.

In conclusion, (3R,4S)-4-(benzyloxy)oxolan-3-ol represents a promising molecule with diverse applications in medicine and beyond. Its unique stereochemistry, coupled with cutting-edge research methodologies, positions it as a key player in the development of innovative therapeutic solutions.

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